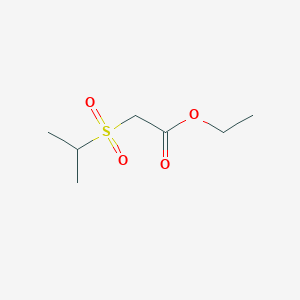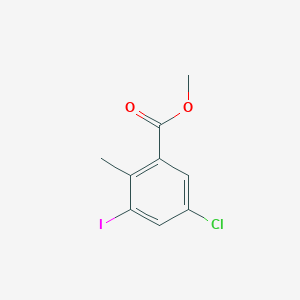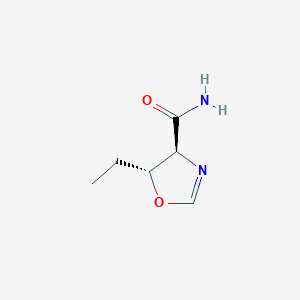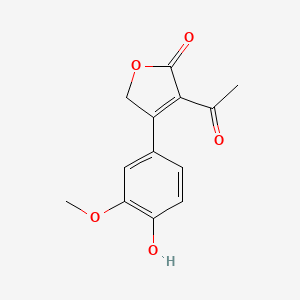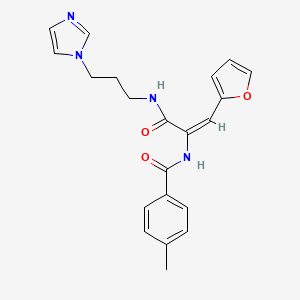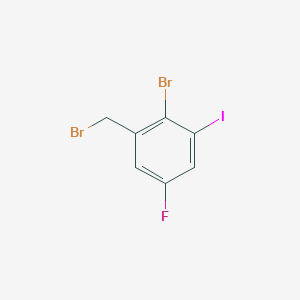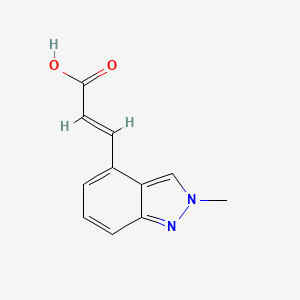
(2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid typically involves the cyclization of ortho-alkyl substituted azoxybenzenes. A common method includes base-catalyzed benzyl C–H deprotonation and cyclization . This reaction proceeds efficiently under mild conditions, yielding the desired indazole derivative in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Indazole: A parent compound with a similar core structure but lacking the acrylic acid moiety.
2-Methylindazole: Similar to (2E)-3-(2-Methyl-2H-indazol-4-yl)acrylic acid but without the acrylic acid group.
3-(2-Methyl-2H-indazol-4-yl)propionic acid: A structurally related compound with a propionic acid group instead of an acrylic acid group.
Uniqueness: this compound is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(E)-3-(2-methylindazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9-8(5-6-11(14)15)3-2-4-10(9)12-13/h2-7H,1H3,(H,14,15)/b6-5+ |
Clave InChI |
UBFLUACOFSIUFN-AATRIKPKSA-N |
SMILES isomérico |
CN1C=C2C(=N1)C=CC=C2/C=C/C(=O)O |
SMILES canónico |
CN1C=C2C(=N1)C=CC=C2C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


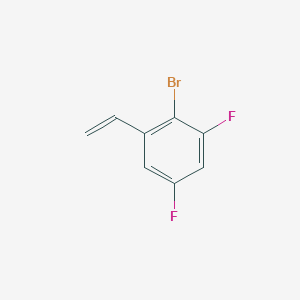
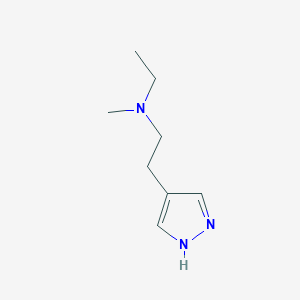
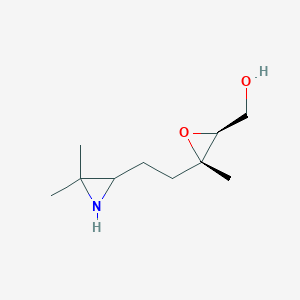
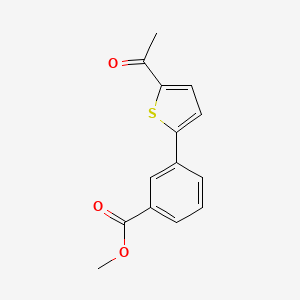
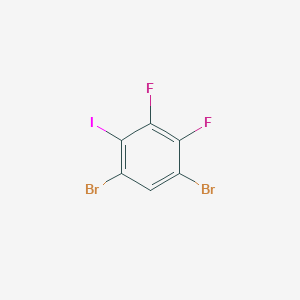
![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)

